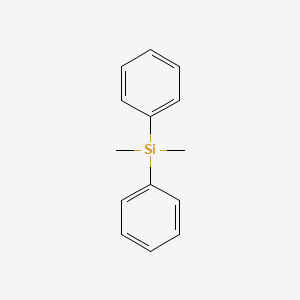

Dimethyldiphenylsilane

Description

Properties

IUPAC Name |

dimethyl(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKVFIFBAASZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228420 | |

| Record name | Dimethyl diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-24-5 | |

| Record name | Dimethyl diphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyldiphenylsilane from Diphenylmethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyldiphenylsilane from diphenylmethylchlorosilane. The primary methods for this transformation involve the methylation of the silicon center using organometallic reagents, specifically Grignard reagents or organolithium compounds. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis and purification of this compound.

Introduction

This compound is a valuable organosilicon compound utilized in various fields, including organic synthesis and materials science. Its synthesis from diphenylmethylchlorosilane is a fundamental transformation that introduces a methyl group to the silicon atom, replacing the chlorine atom. This reaction is typically achieved via nucleophilic substitution, employing a strong nucleophile in the form of a methyl carbanion equivalent. The two most common and effective sources of this nucleophile are methylmagnesium halides (Grignard reagents) and methyllithium.

The choice of reagent can influence the reaction conditions, yield, and side-product profile. This guide will detail the procedures for both approaches, providing a robust framework for laboratory-scale synthesis.

Reaction Mechanisms

The core of this synthesis is a nucleophilic attack on the electrophilic silicon atom of diphenylmethylchlorosilane by the carbanionic methyl group from either a Grignard reagent or an organolithium reagent.

Grignard Reaction

The reaction with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds through the formation of a transient pentacoordinate silicon intermediate, which then collapses to form the desired this compound and a magnesium halide salt.

Organolithium Reaction

Similarly, the reaction with methyllithium (CH₃Li) involves the nucleophilic attack of the methyl anion on the silicon center, leading to the formation of this compound and lithium chloride. Organolithium reagents are generally more reactive than Grignard reagents, which can lead to faster reaction times but may also require more stringent control of reaction conditions to avoid side reactions.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound from diphenylmethylchlorosilane using either a Grignard reagent or an organolithium reagent. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis using Methylmagnesium Bromide (Grignard Reagent)

Materials:

-

Diphenylmethylchlorosilane

-

Magnesium turnings

-

Methyl bromide or methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Diphenylmethylchlorosilane: Cool the freshly prepared methylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of diphenylmethylchlorosilane in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis using Methyllithium

Materials:

-

Diphenylmethylchlorosilane

-

Methyllithium solution in diethyl ether or THF

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of diphenylmethylchlorosilane in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Methyllithium: Add a solution of methyllithium in diethyl ether dropwise from the dropping funnel to the cooled solution of diphenylmethylchlorosilane. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Purify the resulting crude product by fractional distillation under reduced pressure to obtain this compound as a colorless oil.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Diphenylmethylchlorosilane | C₁₃H₁₃ClSi | 232.78 | 295 | 1.107 | 1.574 |

| This compound | C₁₄H₁₆Si | 212.36 | 114 @ 3 mmHg | ~1.0 | ~1.56 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.57-7.55 (m, 4H, ortho-Ph), 7.40-7.38 (m, 6H, meta/para-Ph), 0.59 (s, 6H, Si-CH₃) ppm.[1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 138.2, 134.2, 129.1, 127.8, -2.4 ppm.[1] |

| ²⁹Si NMR (CDCl₃, 99 MHz) | δ -8.02 ppm.[1] |

| Mass Spectrometry (EI) | m/z: 212 (M+), 197, 135, 105. |

Table 3: Typical Reaction Parameters and Expected Yield

| Reaction Method | Molar Ratio (Me-reagent:Chlorosilane) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Grignard | 1.1 : 1.0 | Diethyl ether or THF | 0 to reflux | 2 - 4 | 80 - 95 |

| Organolithium | 1.05 : 1.0 | Diethyl ether or THF | -78 to RT | 1 - 2 | 85 - 98 |

Note: Yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions and scale.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and the general reaction scheme.

References

Dimethyldiphenylsilane: A Comprehensive Technical Guide

CAS Number: 778-24-5

Dimethyldiphenylsilane is an organosilicon compound characterized by the presence of two methyl and two phenyl substituents attached to a central silicon atom. This tetraorganosilane serves as a crucial building block and precursor in various fields of chemical synthesis, particularly in the development of advanced materials and in specialized applications within the pharmaceutical and electronics industries. Its unique combination of thermal stability, chemical reactivity, and tailored solubility makes it a compound of significant interest to researchers and drug development professionals.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the tables below, providing a clear overview of its physical characteristics and safety profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 778-24-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆Si | [1][2][3] |

| Molecular Weight | 212.36 g/mol | [1][2] |

| Appearance | Colorless liquid | General knowledge |

| Boiling Point | 276 °C at 740 mmHg | [4] |

| Density | 0.985 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5640 | [4] |

Table 2: Safety and Handling Information

| Parameter | Information | Reference(s) |

| Flash Point | 105.00 °C (221.0 °F) - closed cup | [4] |

| Storage Class | 10 - Combustible liquids | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [4] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction.[5] This involves the reaction of a dihalosilane, typically dichlorodimethylsilane, with a phenyl Grignard reagent, such as phenylmagnesium bromide. The nucleophilic substitution of the chlorine atoms on the silicon by the phenyl groups from the Grignard reagent yields the desired tetraorganosilane.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure for the synthesis of this compound based on established methods for similar organosilanes.[1][6]

Materials:

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Phenylmagnesium bromide (PhMgBr) solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Inert gas (e.g., nitrogen or argon) supply

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

Charging the Reactant: Dichlorodimethylsilane is dissolved in anhydrous diethyl ether or THF and added to the reaction flask.

-

Grignard Reagent Addition: The phenylmagnesium bromide solution is transferred to the dropping funnel via a cannula. The reaction flask is cooled in an ice/water bath, and the Grignard reagent is added dropwise to the stirred solution of dichlorodimethylsilane at a rate that maintains a gentle reflux. A white precipitate of magnesium salts will form.[1]

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.[1]

-

Work-up: The reaction mixture is carefully poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.[1] The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[1]

-

Washing and Drying: The combined organic layers are washed with brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Applications in Research and Development

This compound is a versatile compound with applications spanning materials science and organic synthesis, with potential implications for drug development.

-

Precursor for Silicon-Based Materials: It serves as a key precursor in the synthesis of a variety of organosilicon compounds.[7] This includes the production of silane-based polymers and other silicon derivatives.[7] The incorporation of the dimethyldiphenylsilyl moiety can enhance the thermal stability and mechanical properties of polymers.

-

Synthesis of Oligoazines: Recent research has explored the use of this compound in the synthesis of oligo(azine)s. These compounds are of interest for their potential applications in optoelectronic devices due to their favorable thermal, optical, and electronic properties.[7]

-

Drug Delivery Systems: While direct applications are less common, derivatives of this compound are being investigated for their potential use in drug delivery systems.[7] The lipophilic nature of the phenyl groups and the stable silicon backbone can be leveraged to create novel drug carriers with tailored properties. The principles of organic synthesis are crucial in modifying such molecules for therapeutic applications.[8]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Grignard reaction.

Caption: Synthesis of this compound via Grignard Reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. gelest.com [gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]

An In-Depth Technical Guide to Dimethyldiphenylsilane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Dimethyldiphenylsilane [(C₆H₅)₂Si(CH₃)₂], a tetraorganosilane, is a versatile compound with significant applications in organic synthesis and materials science. Its unique chemical structure, characterized by the presence of both phenyl and methyl groups attached to a central silicon atom, imparts a distinct set of physical and chemical properties that are of considerable interest to researchers in various fields, including drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in the pharmaceutical industry.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

Physical Properties

The key physical properties of this compound are presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆Si | [1] |

| Molecular Weight | 212.36 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 276 °C at 740 mmHg | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5640 | [2] |

| Flash Point | 105.00 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents. Insoluble in water. |

Chemical Properties

This compound exhibits reactivity characteristic of organosilanes, participating in a variety of chemical transformations.

-

Stability : It is a stable compound under normal conditions but can be sensitive to strong oxidizing agents.

-

Reactivity : The silicon-carbon bonds are generally stable, but the phenyl groups can undergo electrophilic substitution reactions under specific conditions. The molecule can also undergo oxidation and reduction at the silicon center.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in research and development.

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent with a suitable chlorosilane. The following protocol is a representative example.[3][4]

Materials:

-

Dichlorodimethylsilane

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

-

Purification:

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Oxidation of this compound

Organosilanes can be oxidized to silanols. A common method involves the use of hydrogen peroxide, often catalyzed by a metal complex.[5]

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Manganese(II) salt (e.g., Mn(ClO₄)₂·6H₂O) as a catalyst

-

4,4'-diamino-2,2'-bipyridine ligand

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound, the manganese catalyst, and the ligand in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

-

Oxidation:

-

Slowly add hydrogen peroxide to the stirred solution.

-

Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure and purify the resulting silanol by column chromatography.

-

References

An In-depth Technical Guide on Dimethyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on dimethyldiphenylsilane, a common organosilicon compound. The information is presented to be easily accessible and integrated into research and development workflows.

Core Molecular Data

This compound is characterized by a central silicon atom bonded to two phenyl groups and two methyl groups. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆Si | [1][2] |

| Molecular Weight | 212.36 g/mol | [1][3] |

| Alternate Molecular Weight | 212.3623 g/mol | [2] |

| IUPAC Name | dimethyl(diphenyl)silane | [1] |

| CAS Registry Number | 778-24-5 | [1][2][3] |

Molecular Structure and Connectivity

The structural arrangement of this compound is key to its chemical properties and reactivity. The following diagram illustrates the logical relationship and connectivity of its constituent functional groups.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyldiphenylsilane. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound [(C₆H₅)₂Si(CH₃)₂] exhibit characteristic signals corresponding to the methyl and phenyl protons and carbons. The symmetry of the molecule simplifies the spectra, with the two methyl groups and the two phenyl groups being chemically equivalent.

¹H NMR Spectrum

The ¹H NMR spectrum is characterized by two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons of the phenyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.53 - 7.50 | Multiplet | 4H | ortho-Phenyl Protons |

| ~7.41 - 7.37 | Multiplet | 6H | meta- & para-Phenyl Protons |

| ~0.57 | Singlet | 6H | Methyl Protons (-Si(CH₃)₂) |

Note: The exact chemical shifts of the phenyl protons can vary slightly and may overlap.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137.1 | ipso-Phenyl Carbon |

| ~134.1 | ortho-Phenyl Carbon |

| ~129.3 | meta-Phenyl Carbon |

| ~127.9 | para-Phenyl Carbon |

| ~-2.5 | Methyl Carbon (-Si(CH₃)₂) |

Note: The assignments are based on typical chemical shifts for substituted benzene rings and organosilicon compounds.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection : Use a deuterated solvent that dissolves the sample well. Chloroform-d (CDCl₃) is a common choice.

-

Concentration :

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Spectrometer Setup and Data Acquisition

The following are general parameters that can be used on a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Pulse Program | Standard single-pulse (e.g., 'zg30') |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 8-16 |

| Spectral Width | 12-16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 or 125 MHz |

| Pulse Program | Proton-decoupled single-pulse (e.g., 'zgpg30') |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 128-1024 (or more, depending on concentration) |

| Spectral Width | 200-250 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing : Manually or automatically phase the spectrum to obtain a flat baseline.

-

Baseline Correction : Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and the NMR data, as well as a typical experimental workflow.

Caption: Correlation of this compound's structure with its NMR signals.

Caption: Generalized workflow for an NMR spectroscopy experiment.

Solubility of Dimethyldiphenylsilane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyldiphenylsilane in various organic solvents. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings. The information presented here is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.

Overview of this compound Solubility

This compound [(CH₃)₂Si(C₆H₅)₂] is a nonpolar organosilicon compound. Its solubility is governed by the principle of "like dissolves like," meaning it is most soluble in nonpolar organic solvents and generally insoluble in polar solvents such as water. While specific quantitative data is scarce in readily available literature, its structural characteristics—the presence of two phenyl groups and two methyl groups attached to a central silicon atom—indicate a high affinity for nonpolar and weakly polar organic solvents.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Toluene | Aromatic | High | Structurally similar (aromatic rings), facilitating strong van der Waals interactions. |

| Hexane | Aliphatic | High | Nonpolar nature aligns with the nonpolar character of this compound. |

| Chloroform | Halogenated | High | Effective at solvating nonpolar and weakly polar organic compounds. |

| Diethyl Ether | Ether | Moderate to High | Acts as a good solvent for many nonpolar organic compounds. |

| Acetone | Ketone | Low to Moderate | Intermediate polarity may limit the extent of dissolution. |

| Ethanol | Alcohol | Low | The polar hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for nonpolar solutes. |

| Methanol | Alcohol | Low | Higher polarity than ethanol, resulting in even lower solubility for nonpolar compounds. |

| Water | Polar Protic | Insoluble | The highly polar nature of water and its extensive hydrogen bonding network preclude the dissolution of the nonpolar this compound. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is required. The following protocols describe the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Oven

-

Desiccator

Gravimetric Method Protocol

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Record the initial mass of the vial and the solid.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 2: Separation of Saturated Solution

-

Once equilibrium is achieved, allow the vial to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

Step 3: Determination of Solute and Solvent Mass

-

Immediately cap the vial containing the filtered saturated solution and record the total mass.

-

Place the vial with the cap slightly loosened in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Data Calculation

The solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.

-

Mass of the saturated solution = (Mass of vial + saturated solution) - (Mass of empty vial)

-

Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Conclusion

Dimethyldiphenylsilane: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known hazards and recommended safety precautions for the handling of Dimethyldiphenylsilane (CAS No. 778-24-5). Due to a lack of comprehensive, harmonized safety data, this document adopts a precautionary approach, referencing the most conservative available classifications to ensure user safety.

Chemical Identification and Physical Properties

This compound is an organosilicon compound with the chemical formula (C₆H₅)₂Si(CH₃)₂. It is essential to distinguish it from similarly named compounds, such as Dimethylphenylsilane, as their safety profiles may differ significantly.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 778-24-5 | [1] |

| Molecular Formula | C₁₄H₁₆Si | [1][2] |

| Molecular Weight | 212.36 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | N/A |

| Boiling Point | 276 °C @ 740 mmHg | [1] |

| Density | 0.985 g/mL at 25 °C | [1] |

| Flash Point | 105.00 °C (221.0 °F) - Closed Cup | [1] |

| Refractive Index | n20/D 1.5640 | [1] |

Hazard Identification and Classification

The hazard classification for this compound is not harmonized across all suppliers and regulatory bodies. However, based on available data from some suppliers, the following GHS classification should be conservatively adopted.

-

Signal Word: Warning

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation, leading to redness and dermatitis.[3]

-

Eye Contact: May cause serious eye irritation.[3]

-

Ingestion: May cause gastrointestinal irritation.[3]

Safety Precautions and Protocols

Handling and Storage

-

Handling: Use with adequate ventilation and in areas equipped with an eyewash station and safety shower.[3] Avoid contact with eyes, skin, and clothing.[3] Wash thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[3] Ground and bond containers when transferring material to prevent static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for any specific use. The following PPE is recommended as a minimum:

-

Eye/Face Protection: Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]

-

Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Fire and Explosion Hazards

This compound is a combustible liquid.[1]

Table 3: Firefighting Data

| Parameter | Information |

| Flash Point | 105.00 °C (221.0 °F) - Closed Cup[1] |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |

| Specific Hazards | Irritating fumes and organic acid vapors may develop when the material is exposed to open flame.[6] Containers may explode when heated.[3] |

| Firefighting Procedures | As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]

Accidental Release Measures

-

Spill/Leak Procedures: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[3] Clean up spills immediately, observing precautions in the Protective Equipment section. Provide ventilation.[3]

Experimental Protocols

Protocol: In Vitro Skin Irritation Test (OECD TG 439)

This protocol outlines a representative method for assessing the skin irritation potential of a chemical like this compound, based on the OECD Test Guideline 439.

Caption: Workflow for In Vitro Skin Irritation Assessment.

Safety Logic and Relationships

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety controls when handling this compound.

Caption: Hazard Control Flowchart for this compound.

References

- 1. This compound 97 778-24-5 [sigmaaldrich.com]

- 2. Dimethyl diphenylsilane | C14H16Si | CID 136618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound|778-24-5|Supplier [benchchem.com]

- 6. gelest.com [gelest.com]

Commercial Suppliers and Technical Guide for High-Purity Dimethyldiphenylsilane

This technical guide provides a comprehensive overview of commercial suppliers, purification methods, and analytical techniques for high-purity dimethyldiphenylsilane. It is intended for researchers, scientists, and drug development professionals who require this compound for their work.

Introduction to this compound

This compound (CAS No. 778-24-5), with the chemical formula (C₆H₅)₂Si(CH₃)₂, is a versatile organosilicon compound. Its unique properties, including thermal stability and chemical reactivity, make it a valuable reagent and intermediate in various fields, including organic synthesis and pharmaceutical development. The purity of this compound is critical for these applications, as impurities can lead to side reactions, lower yields, and compromised product quality.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, primarily in purities of 97% or greater. High-purity grades (>99%) are less common but available from specialized suppliers. The following tables summarize the available information on commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of Standard Purity this compound

| Supplier | Purity Specification | Analytical Method | Package Size |

| Sigma-Aldrich | 97% | GC | 5g, 25g |

| J & K SCIENTIFIC LTD. | 97.0% (GC) | GC | 25mL, 5mL |

| TCI (Shanghai) Development Co., Ltd. | >97.0% (GC) | GC | 25mL, 5mL |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | >97.0% (GC) | GC | 5mL, 25mL |

| Shandong Xiya Chemical Co., Ltd | >=97.0% | Not Specified | 5mL, 25mL |

| Shanghai Aladdin Bio-Chem Technology Co.,LTD | 97% | Not Specified | 1mL, 5mL, 25mL |

Table 2: Commercial Suppliers of High-Purity this compound

| Supplier | Purity Specification | Analytical Method | Package Size |

| Wuxi InterpiPharm, Inc. | 99% | HPLC | 1kg, 5kg |

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.

Synthesis and Purification of High-Purity this compound

High-purity this compound can be obtained through various synthesis and purification methods.

Synthesis

A common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a dichlorodimethylsilane with phenylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of this compound (Illustrative)

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Dichlorodimethylsilane: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Technical Guide: Dimethyldiphenylsilane as a Single-Source Precursor for Advanced Silicon-Based Materials

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyldiphenylsilane ((CH₃)₂Si(C₆H₅)₂) is an organosilicon compound with significant potential as a single-source precursor for the synthesis of advanced silicon-based materials. Its molecular structure, containing silicon, methyl groups, and phenyl groups, offers a versatile foundation for producing silicon carbide (SiC), silicon dioxide (SiO₂), and silicon nitride (Si₃N₄) through thermal decomposition processes such as pyrolysis and chemical vapor deposition (CVD). The presence of both silicon and carbon within the same molecule makes it particularly attractive for stoichiometric SiC synthesis. This guide provides a comprehensive overview of the theoretical pathways, experimental methodologies, and material properties associated with using this compound as a precursor. While direct literature on this compound for these specific applications is emerging, this document compiles analogous data from structurally similar precursors to provide robust, representative protocols and performance expectations.

Introduction to this compound

This compound is a member of the organosilane family, characterized by a central silicon atom bonded to two methyl (-CH₃) and two phenyl (-C₆H₅) groups. This structure imparts high thermal stability and makes it a valuable precursor in materials science. The thermal decomposition of phenyl-containing silanes is often initiated by the cleavage of the silicon-phenyl bond, which is a key step in the formation of ceramic materials at high temperatures.

Key Properties of this compound:

-

Chemical Formula: C₁₄H₁₆Si

-

Molar Mass: 212.36 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 249 °C

-

Density: 0.95 g/cm³

The primary advantage of using a single-source precursor like this compound is the uniform distribution of constituent atoms (silicon and carbon) at the molecular level, which can lead to the formation of homogenous, high-purity ceramic phases at lower temperatures compared to traditional multi-source methods.

Synthesis of Silicon-Based Materials

The conversion of this compound into silicon-based ceramics is achieved through high-temperature processes that induce molecular decomposition and atomic rearrangement. The final material is determined by the specific reaction conditions, particularly the temperature and atmospheric composition.

Silicon Carbide (SiC) Synthesis via Pyrolysis

Pyrolysis involves the thermal decomposition of the precursor in an inert atmosphere. This compound is an excellent candidate for SiC as it contains a 2:1 carbon-to-silicon ratio in its phenyl and methyl groups, which can be controlled to achieve stoichiometric β-SiC.

General Reaction Pathway: The pyrolysis of phenylsilanes typically begins with the homolysis of the Si-C bond to release a phenyl radical. This is followed by a series of radical reactions and rearrangements that ultimately form a stable, amorphous or crystalline SiC network.

Table 1: Representative Quantitative Data for SiC Synthesis via Pyrolysis (Data compiled from analogous organosilicon precursor systems)

| Parameter | Value Range | Purpose |

| Pyrolysis Temperature | 1000 - 1600 °C | Induces thermal decomposition and ceramic phase formation. |

| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the precursor and product. |

| Gas Flow Rate | 100 - 500 sccm | Purges reaction byproducts and maintains inert atmosphere. |

| Heating Rate | 3 - 10 °C/min | Controls the rate of decomposition and material morphology. |

| Dwell Time | 1 - 5 hours | Ensures complete conversion and crystallization. |

| Ceramic Yield | 60 - 85% (Predicted) | Efficiency of precursor conversion to ceramic. |

| Resulting Phase | β-SiC (Cubic) | The thermodynamically favored polymorph at these temperatures. |

Silicon Dioxide (SiO₂) Synthesis via Oxidative Decomposition

To synthesize silicon dioxide, the thermal decomposition of this compound must be carried out in the presence of an oxidizing agent, such as air or pure oxygen. This process is analogous to the formation of SiO₂ from polydimethylsiloxane (PDMS).[1]

General Reaction Pathway: At elevated temperatures, the organic methyl and phenyl groups are oxidized and removed as volatile byproducts (CO₂, H₂O), while the silicon atoms react with oxygen to form a stable SiO₂ network.

Table 2: Representative Quantitative Data for SiO₂ Synthesis (Data compiled from analogous siloxane precursor systems)

| Parameter | Value Range | Purpose |

| Decomposition Temp. | 450 - 700 °C | Initiates bond scission and oxidation of organic ligands.[1] |

| Atmosphere | Air or O₂ | Provides the oxygen source for SiO₂ formation. |

| System Pressure | Atmospheric or Vacuum | Influences deposition rate and film uniformity. |

| Heating Rate | 5 - 20 °C/min | Affects the rate of degradation and film properties.[1] |

| Resulting Film Thickness | 50 nm - 2 µm (Typical) | Dependent on precursor quantity and deposition time. |

| Final Composition | Amorphous SiO₂ | Characterized by Si-O-Si bonding networks. |

Silicon Nitride (Si₃N₄) Synthesis via Ammonolysis

The formation of silicon nitride requires a nitrogen source, typically ammonia (NH₃), to react with the silane precursor at high temperatures in a CVD process. The organic groups are displaced and react to form volatile byproducts, leaving behind a silicon nitride film.

General Reaction Pathway: this compound and ammonia react on a heated substrate. The amino groups (-NH₂) from ammonia displace the methyl and phenyl groups on the silicon atom, leading to the formation of Si-N bonds. Subsequent condensation reactions form the cross-linked Si₃N₄ network.

Table 3: Representative Quantitative Data for Si₃N₄ Synthesis via LPCVD (Data compiled from analogous organosilane precursor systems)

| Parameter | Value Range | Purpose |

| Deposition Temperature | 700 - 900 °C | Provides activation energy for the surface reaction.[2] |

| Precursor | This compound | Silicon source. |

| Co-reactant Gas | Ammonia (NH₃) | Nitrogen source. |

| NH₃/Precursor Ratio | 5:1 to 20:1 | Influences film stoichiometry and purity. |

| System Pressure | 0.1 - 1.0 Torr (LPCVD) | Low pressure enhances film conformality and uniformity.[2] |

| Deposition Rate | 5 - 20 nm/min | Determines the film growth speed. |

| Resulting Film | Amorphous Si₃N₄ | Dense, hard, and chemically resistant thin film. |

Experimental Protocols

The following sections provide detailed, representative methodologies for synthesizing silicon-based materials from this compound. These protocols are based on established procedures for similar precursor systems.

Protocol: SiC Powder Synthesis via Tube Furnace Pyrolysis

This protocol describes the synthesis of SiC powder in a horizontal tube furnace.

1. Materials and Equipment:

-

This compound (precursor)

-

Horizontal tube furnace with temperature controller

-

Alumina or quartz tube

-

Alumina combustion boats

-

High-purity Argon or Nitrogen gas with mass flow controller

-

Schlenk line and vacuum pump

-

Fume hood

2. Procedure:

-

Place an alumina boat containing 1-2 mL of this compound into the center of the quartz process tube.

-

Seal the tube and purge the system with inert gas (e.g., Argon at 200 sccm) for 30 minutes to remove all oxygen and moisture.

-

Reduce the gas flow to a steady rate (e.g., 100 sccm).

-

Program the furnace to ramp the temperature to 1500 °C at a rate of 5 °C/min.[3]

-

Hold the temperature at 1500 °C for 2 hours to ensure complete pyrolysis and crystallization.

-

Cool the furnace naturally to room temperature under the continuous inert gas flow.

-

Once at room temperature, carefully remove the boat, which will now contain a dark (black or grey) powder.

-

The resulting powder can be optionally heat-treated in air at 700-800 °C for 1 hour to remove any excess free carbon.[3]

9. Characterization:

-

Phase Identification: X-Ray Diffraction (XRD) to confirm the presence of β-SiC.

-

Morphology: Scanning Electron Microscopy (SEM) to observe particle size and shape.

-

Bonding: Fourier-Transform Infrared (FTIR) Spectroscopy to identify Si-C bonds.

References

Synthesis of Oligo(azine)s Using Dimethyldiphenylsilane: An In-Depth Technical Guide

An Important Note on the State of Research: A comprehensive review of current scientific literature reveals a significant gap in research concerning the direct synthesis of oligo(azine)s utilizing dimethyldiphenylsilane as a primary reagent. While the synthesis of azines through conventional methods, such as the condensation of hydrazine with aldehydes and ketones, is well-documented, the specific application of this compound in this context appears to be a novel or as-yet-unpublished area of investigation. This guide, therefore, cannot provide established experimental protocols or quantitative data for a reaction that is not present in the available literature.

Instead, this document will serve as a conceptual whitepaper, outlining a plausible theoretical framework for how this compound could potentially be employed in the synthesis of oligo(azine)s, drawing parallels from known organosilane chemistry. This exploration is intended for researchers, scientists, and drug development professionals as a starting point for novel synthetic explorations.

Introduction to Oligo(azine)s and Organosilane Chemistry

Oligo(azine)s, characterized by the repeating C=N-N=C functional unit, are a class of conjugated molecules with potential applications in materials science and medicinal chemistry due to their electronic and biological properties. The traditional synthesis route involves the straightforward condensation of hydrazine with carbonyl compounds.

Organosilanes, compounds containing carbon-silicon bonds, are versatile reagents in organic synthesis. This compound, with its combination of methyl and phenyl groups attached to a silicon atom, offers unique steric and electronic properties. While not a conventional condensing agent, its potential role could lie in activating carbonyl groups or facilitating the dehydration step inherent in azine formation.

Theoretical Reaction Pathway and Mechanism

A hypothetical pathway for the synthesis of oligo(azine)s using this compound could involve the in-situ formation of a silyl-protected hydrazine derivative or the activation of the carbonyl precursors.

Caption: A conceptual diagram illustrating a hypothetical reaction pathway for oligo(azine) synthesis mediated by this compound.

In this proposed mechanism, this compound might react with hydrazine to form a more nucleophilic silylated hydrazine. Alternatively, it could coordinate to the oxygen of the carbonyl group, making the carbon more electrophilic and susceptible to attack by hydrazine. The thermodynamic driving force for such a reaction would likely be the formation of a stable silicon-oxygen bond in a siloxane byproduct.

Proposed Experimental Workflow

For researchers interested in exploring this novel synthetic route, a logical experimental workflow is proposed. This workflow is purely theoretical and would require significant optimization and characterization at each step.

Caption: A proposed experimental workflow for the exploratory synthesis of oligo(azine)s using this compound.

Potential Data for Collection and Analysis

Should this synthetic route prove viable, the following quantitative data would be crucial for a comprehensive technical guide. The table below is a template for how such data could be structured.

| Entry | Dicarbonyl Precursor | Hydrazine (equiv.) | DMDP (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data (λmax, nm) |

| 1 | Glyoxal | 1.0 | 1.1 | Toluene | 80 | 12 | - | - | - |

| 2 | 2,3-Butanedione | 1.0 | 1.1 | THF | 65 | 24 | - | - | - |

| 3 | Glutaraldehyde | 1.0 | 1.1 | Dichloromethane | 40 | 18 | - | - | - |

Note: The cells for yield, melting point, and spectroscopic data are intentionally left blank as no experimental data currently exists.

Conclusion and Future Outlook

The synthesis of oligo(azine)s using this compound represents an unexplored frontier in polymer and materials chemistry. The theoretical framework presented here provides a foundation for future research in this area. Key challenges will include elucidating the precise role of the organosilane, optimizing reaction conditions to achieve desired oligomer lengths, and fully characterizing the resulting products and byproducts. Successful development of such a methodology could offer a novel, and potentially more controlled, route to this interesting class of conjugated oligomers, with implications for the design of new functional materials and pharmacologically active compounds. Researchers are encouraged to investigate this potential synthetic pathway and contribute to the expansion of knowledge in both oligo(azine) and organosilane chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of dimethyldiphenylsilane, a valuable organosilane compound with applications in organic synthesis and materials science. The primary method detailed is the Grignard reaction, a robust and widely used method for forming silicon-carbon bonds.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of dichlorodimethylsilane with a phenyl Grignard reagent, typically phenylmagnesium bromide.

Dichlorodimethylsilane + Phenylmagnesium Bromide -> this compound + Magnesium Bromide Chloride

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Dichlorodimethylsilane | 1 equivalent | Stoichiometric |

| Phenylmagnesium Bromide | 2.2 - 2.4 equivalents | General Grignard Protocol |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2 - 4 hours | [2] |

| Product Information | ||

| Molecular Formula | C₁₄H₁₆Si | [3] |

| Molecular Weight | 212.36 g/mol | [3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 276 °C at 740 mmHg | |

| Density | 0.985 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5640 | |

| Yield and Purity | ||

| Typical Yield | 70 - 90% | [5] |

| Purity (by GC) | >97% | |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | δ 7.57-7.55 (m, 4H), 7.40-7.38 (m, 6H), 0.59 (s, 6H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 138.2, 134.2, 129.1, 127.8, –2.4 | [4] |

| ²⁹Si NMR (99 MHz, CDCl₃) | δ –8.02 | [4] |

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for air-sensitive reactions (three-necked round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with a nitrogen/argon inlet, and a septum.

-

Purge the apparatus with nitrogen or argon.

-

-

Addition of Reactants:

-

To the reaction flask, add a solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Transfer the phenylmagnesium bromide solution (2.2 - 2.4 equivalents) to the dropping funnel via a cannula.

-

Add the phenylmagnesium bromide solution dropwise to the stirred solution of dichlorodimethylsilane over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of magnesium salts will form.[2]

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[2]

-

-

Workup:

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Silylation of Alcohols using Dimethyldiphenylsilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and tunable cleavage protocols. The dimethyldiphenylsilyl (DMPS) group, introduced via dimethyldiphenylsilane derivatives, offers a unique balance of steric and electronic properties, providing a valuable tool for chemists.

These application notes provide a comprehensive overview of the use of this compound and its derivatives as silylating agents for alcohols. Detailed experimental protocols, quantitative data, and a discussion of the applications in complex molecule synthesis and drug development are presented to guide researchers in leveraging this important protecting group.

Properties and Advantages of the Dimethyldiphenylsilyl (DMPS) Ether Protecting Group

The DMPS group possesses a distinct combination of attributes that make it advantageous in specific synthetic contexts:

-

Stability: The presence of two phenyl groups on the silicon atom provides significant steric bulk, enhancing the stability of the resulting silyl ether compared to smaller trialkylsilyl ethers like trimethylsilyl (TMS) ether. The DMPS group is generally stable to a variety of reaction conditions, including mildly acidic and basic environments, and many organometallic reagents.[1]

-

Lipophilicity: The phenyl groups increase the lipophilicity of the protected molecule, which can be advantageous in modifying the solubility profile of intermediates in nonpolar solvents and may influence the pharmacokinetic properties of drug candidates.

-

Selective Deprotection: While robust, the DMPS group can be selectively removed under specific conditions, often involving fluoride ion sources or strong acids, allowing for orthogonal deprotection strategies in the presence of other protecting groups.[1]

-

Crystallinity: The phenyl groups can enhance the crystallinity of intermediates, facilitating purification by recrystallization.

Experimental Protocols

Two primary methods for the formation of dimethyldiphenylsilyl ethers are presented: the use of chlorodimethylphenylsilane with a base and the dehydrogenative coupling of dimethylphenylsilane.

Protocol 1: Silylation using Chlorodimethylphenylsilane and a Base

This is a widely applicable and reliable method for the silylation of primary, secondary, and some tertiary alcohols. The choice of base and solvent can be optimized depending on the substrate.

General Procedure:

-

To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 - 1.5 equiv). Common bases include imidazole, triethylamine (TEA), or 2,6-lutidine.

-

Cool the mixture to 0 °C.

-

Slowly add chlorodimethylphenylsilane (1.1 - 1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Silylation with Chlorodimethylphenylsilane:

Caption: Workflow for the silylation of an alcohol using chlorodimethylphenylsilane and a base.

Quantitative Data for Silylation with Chlorodimethylphenylsilane:

| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) | Citation |

| Benzyl Alcohol | Imidazole | DMF | 2 | >95 | [2] |

| Cyclohexanol | Imidazole | DMF | 4 | >90 | [2] |

| 1-Adamantanol | 2,6-Lutidine | DCM | 12 | ~85 | [2] |

| Geraniol (primary OH) | Imidazole | DCM | 1.5 | >95 | [2] |

Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization may be required.

Protocol 2: Dehydrogenative Silylation using Dimethylphenylsilane

This method offers a milder and more atom-economical approach as the only byproduct is hydrogen gas. It typically requires a catalyst to activate the Si-H bond.

General Procedure:

-

To a solution of the alcohol (1.0 equiv) and dimethylphenylsilane (1.2 - 1.5 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, add the catalyst (1-5 mol%).

-

Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until completion. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

-

Upon completion, carefully quench any remaining hydrosilane (e.g., by slow addition of methanol).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Dehydrogenative Silylation:

Caption: Workflow for the catalytic dehydrogenative silylation of an alcohol.

Quantitative Data for Dehydrogenative Silylation:

| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

| Methanol | Sodium tri(sec-butyl)borohydride | THF | Room Temp | 5 min | 96 | [3] |

| Ethanol | Sodium tri(sec-butyl)borohydride | THF | Room Temp | 5 min | 93 | [3] |

| 1-Hexanol | (p-cymene)ruthenium dichloride | Toluene | 80 | 12 h | ~90 | [3] |

Deprotection of Dimethylphenylsilyl Ethers

The cleavage of DMPS ethers is typically achieved using fluoride ion sources or strong acidic conditions. The choice of deprotection reagent depends on the stability of other functional groups in the molecule.

Common Deprotection Conditions:

-

Tetrabutylammonium fluoride (TBAF): A 1 M solution of TBAF in THF is the most common reagent for the cleavage of silyl ethers. The reaction is typically performed at room temperature.

-

Hydrofluoric acid-pyridine (HF-Py): This reagent is effective for cleaving more robust silyl ethers. The reaction is usually carried out in THF or acetonitrile.

-

Trifluoroacetic acid (TFA): A mixture of TFA, water, and THF can be used for the acidic cleavage of DMPS ethers.

Logical Relationship for Deprotection Strategy:

Caption: Decision pathway for the deprotection of a dimethylphenylsilyl ether.

Applications in Drug Development and Complex Molecule Synthesis

The DMPS protecting group has found utility in the synthesis of complex natural products and pharmaceutically active molecules where its specific stability profile is advantageous.

-

Orthogonal Protection Schemes: In molecules with multiple hydroxyl groups of varying reactivity, the DMPS group can be used in conjunction with other silyl ethers (e.g., TMS, TBS) or other classes of protecting groups (e.g., benzyl, acetals) to achieve selective protection and deprotection.[4]

-

Late-Stage Functionalization: The robustness of the DMPS group allows it to be carried through multiple synthetic steps, enabling its removal at a late stage to unmask a hydroxyl group for final functionalization.

-

Modulation of Physicochemical Properties: The introduction of the lipophilic DMPS group can aid in the purification of intermediates and may be strategically employed to modify the properties of a final compound, although it is typically removed in the final drug substance.

While specific examples detailing the use of this compound as a silylating agent in drug development are not extensively documented in publicly available literature, its properties align with the requirements for a versatile protecting group in complex synthesis. Its stability and selective removal make it a valuable tool for medicinal chemists.

Spectroscopic Data of Dimethylphenylsilyl Ethers

The formation of a DMPS ether can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The methyl protons on the silicon atom typically appear as a singlet in the range of δ 0.3-0.6 ppm. The phenyl protons will appear in the aromatic region (δ 7.2-7.8 ppm). The proton on the carbon bearing the silyloxy group will experience a downfield shift compared to the parent alcohol.[5][6]

-

¹³C NMR: The methyl carbons on the silicon atom typically resonate around δ -2 to 2 ppm. The carbon attached to the oxygen will show a characteristic shift in the range of δ 60-80 ppm, depending on the nature of the alcohol.[5][6]

-

IR Spectroscopy: The formation of the silyl ether will be indicated by the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong Si-O stretching band around 1050-1150 cm⁻¹.[5]

Conclusion

The dimethyldiphenylsilyl group is a valuable addition to the synthetic chemist's toolbox for the protection of alcohols. Its unique stability profile, coupled with reliable methods for its introduction and removal, makes it a suitable choice for the synthesis of complex molecules, including those relevant to drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of the DMPS protecting group in a variety of synthetic endeavors.

References

Dimethyldiphenylsilane as a Protecting Group in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high fidelity. The dimethyldiphenylsilyl (MDPS) group, derived from dimethyldiphenylsilane, has emerged as a valuable tool for the temporary masking of hydroxyl and amino functionalities. Its unique stability profile, intermediate between the more labile trimethylsilyl (TMS) and the bulkier triethylsilyl (TES) groups, allows for strategic and selective protection and deprotection sequences.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of the this compound protecting group in organic synthesis.

Stability and Reactivity

The stability of the methyldiphenylsilyl (MDPS) ether is a key consideration in its application. Under acidic conditions, its stability is comparable to that of the trimethylsilyl (TMS) and dimethylphenylsilyl (DMPS) ethers, and it is less stable than the triethylsilyl (TES) ether.[2] This moderate stability allows for its removal under conditions that may leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact.

The general order of stability for common silyl ethers towards acid-catalyzed hydrolysis is: TMS ≈ DMPS ≈ MDPS < TES < TBDMS < TIPS < TBDPS[1][2]

This predictable reactivity profile enables the MDPS group to be employed in orthogonal protection strategies, where multiple hydroxyl or amino groups within a molecule can be selectively deprotected.

Applications in Protecting Alcohols

The primary application of this compound is the protection of alcohols as their corresponding methyldiphenylsilyl ethers. This transformation is typically achieved by reacting the alcohol with a suitable dimethyldiphenylsilylating agent, such as chlorodiphenylmethylsilane, in the presence of a base.

General Protection Protocol for Primary Alcohols

A common method for the protection of a primary alcohol involves the use of chlorodiphenylmethylsilane and imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorodiphenylmethylsilane (1.2 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | Ph₂MeSiCl | Imidazole | DMF | RT | 12-16 | 85-95 |

Table 1: Representative conditions for the protection of primary alcohols as methyldiphenylsilyl ethers.

Applications in Protecting Amines

While less common than for alcohols, the dimethyldiphenylsilyl group can also be used to protect primary and secondary amines. The resulting N-silylamines exhibit distinct reactivity and can be valuable intermediates in synthesis. The protection is typically achieved under basic conditions.

General Protection Protocol for Primary Amines (e.g., Aniline)